Cyclopropylamine,N,N-diethyl-1-(P-methylbenzyl)-
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Overview
Description
Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.34982 g/mol . This compound is characterized by the presence of a cyclopropylamine group attached to a diethyl-1-(P-methylbenzyl) moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- typically involves the reaction of cyclopropylamine with N,N-diethyl-1-(P-methylbenzyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as cyclopropylamine-N,N-diethyl-1-(P-methylbenzyl) oxide.
Reduction: Formation of reduced derivatives such as cyclopropylamine-N,N-diethyl-1-(P-methylbenzyl) hydride.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylamine, N,N-diethyl-1-(P-ethylbenzyl)
- Cyclopropylamine, N,N-diethyl-1-(P-propylbenzyl)
- Cyclopropylamine, N,N-diethyl-1-(P-butylbenzyl)
Uniqueness
Cyclopropylamine, N,N-diethyl-1-(P-methylbenzyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h5H,3-4,6-8H2,1-2H3 |
InChI Key |
SLZNXZJJJWHDSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC=C(C1)C(=O)C |
Origin of Product |
United States |
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